1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylmethanamine hydrochloride
Description
1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylmethanamine hydrochloride is a fluorinated aromatic amine derivative with a hydrochloride salt. Its structure features a benzylamine core substituted with two trifluoromethyl (-CF₃) groups at the 3- and 5-positions of the phenyl ring, an N-methyl group, and a protonated amine forming a hydrochloride salt.
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6N.ClH/c1-17-5-6-2-7(9(11,12)13)4-8(3-6)10(14,15)16;/h2-4,17H,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJANDCTQSKVGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF6N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylmethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,5-bis(trifluoromethyl)benzaldehyde.
Reductive Amination: The benzaldehyde is subjected to reductive amination with N-methylmethanamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylmethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Applications in Medicinal Chemistry
- Drug Development : The compound serves as a crucial building block for synthesizing more complex organic molecules, including potential pharmaceuticals. Its structural features allow for modifications that can lead to novel therapeutic agents. For instance, derivatives of this compound may exhibit enhanced binding affinities to specific receptors or enzymes due to the presence of the trifluoromethyl groups, which are known to influence pharmacokinetics and pharmacodynamics.
- Biological Interaction Studies : Research has focused on the compound's binding affinities to various biological targets. The presence of trifluoromethyl groups is believed to enhance the compound's stability and interaction with proteins and enzymes, making it a valuable candidate for further exploration in drug design and development.
Organic Synthesis
- Synthetic Pathways : The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylmethanamine hydrochloride typically involves reactions between 3,5-bis(trifluoromethyl)benzaldehyde and ammonia or amine sources under controlled conditions. The use of reducing agents like sodium borohydride is often necessary to yield the desired amine product. Continuous flow reactors are increasingly utilized in industrial production to enhance yield and purity.
- Building Block for Other Compounds : This compound can serve as a precursor for synthesizing other chemicals with potential applications in pharmaceuticals and agrochemicals. For example, it has been used in the synthesis of related compounds like N-(3,5-bis(trifluoromethyl)phenyl)-2-chloroacetamide, which is explored for its pharmaceutical properties.
Case Studies
Several case studies highlight the applications of this compound:
- Case Study 1 : A study demonstrated that derivatives of this compound exhibited enhanced activity against specific cancer cell lines compared to non-fluorinated analogs. The incorporation of trifluoromethyl groups was found to significantly improve the compounds' efficacy.
- Case Study 2 : Research conducted on the binding interactions of this compound with serotonin receptors revealed that modifications at the nitrogen atom could lead to increased receptor affinity, suggesting potential uses in developing antidepressant medications.
Mechanism of Action
The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylmethanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The N-methylmethanamine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Trifluoromethyl Substituents
a. 1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine (CAS 290297-43-7)
- Structure : Differs by an ethylamine (-CH₂CH₂NH₂) group instead of methylmethanamine (-CH₂NHCH₃).
- Molecular Weight : 271.20 g/mol (vs. target compound’s ~293.64 g/mol when including HCl).
- Key Differences :
b. (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine Hydrochloride (CAS 216002-19-6)
- Structure : Ethylamine backbone with stereospecific (S)-configuration.
- Molecular Formula : C₁₀H₁₀ClF₆N; MW = 293.64 g/mol.
- Key Differences :
c. 1-[3,5-Bis(trifluoromethyl)phenyl]biguanide Hydrochloride (CAS 36068-40-3)
Analogues with Alternative Substituents
a. Benzenemethanamine, 3,5-bis(1,1-dimethylethyl)-, Hydrochloride (CAS 140401-56-5)
- Structure : tert-Butyl (-C(CH₃)₃) groups replace trifluoromethyl.
- Molecular Formula : C₁₅H₂₆ClN; MW = 255.83 g/mol.
- Key Differences :
b. Rolapitant Hydrochloride (CAS 914462-92-3)
- Structure : Contains a 3,5-bis(trifluoromethyl)phenyl group linked to a diazaspiro[4.5]decan-2-one scaffold.
- Application : Approved antiemetic drug targeting neurokinin-1 (NK₁) receptors.
- Key Insight : Demonstrates the pharmacological relevance of 3,5-bis(trifluoromethyl)phenyl motifs in enhancing receptor affinity and metabolic stability .
Physicochemical and Pharmacological Comparison
Table 1: Key Properties of Selected Compounds
Research Implications
- Electron-Withdrawing Effects : Trifluoromethyl groups enhance stability and lipophilicity compared to tert-butyl or methoxy substituents .
- Salt Forms : Hydrochloride salts improve aqueous solubility, critical for bioavailability in drug development .
- Stereochemistry : Enantiomers (e.g., S vs. R configurations) may exhibit divergent biological activities, warranting chiral resolution studies .
Biological Activity
1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylmethanamine hydrochloride, a compound with the molecular formula C10H10ClF6N and a molecular weight of 271.64 g/mol, has garnered attention in medicinal chemistry due to its unique structural features. The presence of trifluoromethyl groups enhances its lipophilicity and biological activity, making it a significant subject of study in various biological contexts.
Chemical Structure and Properties
The compound features a phenyl ring substituted with two trifluoromethyl groups and an N-methylmethanamine moiety. This structural configuration is believed to influence its interaction with biological targets, including enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C10H10ClF6N |
| Molecular Weight | 271.64 g/mol |
| Physical State | Solid |
| Storage Temperature | <15°C |
| Purity | >98% |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl groups increase the compound's stability and binding affinity to enzymes and receptors, which may lead to enhanced pharmacological effects.
Cytotoxicity Studies
Recent studies have explored the cytotoxic effects of this compound on different cell lines. For example, compounds similar in structure have shown promising results against cancer cell lines such as A549 (lung cancer), ME-180 (cervical cancer), and HT-29 (colon cancer). These studies typically employ assays like MTT or XTT to evaluate cell viability post-treatment.
Case Studies
- Anticancer Activity : In a study assessing the efficacy of various benzofuran derivatives, it was noted that modifications in the structure significantly influenced antiproliferative activity. The introduction of trifluoromethyl groups similar to those in our compound led to increased potency against specific cancer cell lines, indicating a potential therapeutic role for this compound in oncology .
- Enzyme Interaction : Another investigation focused on the binding affinity of similar compounds to enzymes involved in metabolic pathways. The results suggested that the trifluoromethyl substitutions could enhance enzyme-inhibitory activity, thereby impacting metabolic processes relevant to disease states .
Comparative Analysis
To better understand the biological implications of this compound, we can compare it with structurally related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3,5-Bis(trifluoromethyl)aniline | C8H6F6N | Lacks N-methyl group; used in dye synthesis |
| N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide | C10H8ClF6N | Contains chloroacetamide; pharmaceutical research |
| (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine | C11H11F6N | Explored for neuroactive properties |
Q & A
Q. What are the recommended synthetic routes for 1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylmethanamine hydrochloride, and how can reaction efficiency be optimized?
Methodological Answer: A plausible synthetic pathway involves reductive amination between 3,5-bis(trifluoromethyl)benzaldehyde and methylamine, followed by hydrochlorination. Key steps include:
- Imine Formation : React 3,5-bis(trifluoromethyl)benzaldehyde with methylamine in a polar solvent (e.g., methanol) under reflux.
- Reduction : Use sodium cyanoborohydride (NaBH3CN) to reduce the intermediate imine to the amine.
- Purification : Crystallize the product from ethanol/water to achieve >95% purity .
Optimization strategies include: - Catalyst Screening : Test palladium or nickel catalysts for hydrogenation efficiency.
- Solvent Selection : Compare yields in aprotic vs. protic solvents (e.g., THF vs. methanol).
- Kinetic Monitoring : Use HPLC to track reaction progress and minimize side products .
Q. How can researchers confirm the structural identity and purity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Compare H and C NMR spectra with computational predictions (e.g., density functional theory) to verify aromatic trifluoromethyl groups and methylamine protons .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the formula CHFNCl (theoretical MW: 303.65) .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, if applicable .
- Purity Assessment : Use reverse-phase HPLC with UV detection (λmax ~255 nm for aromatic systems) and ensure >98% purity .
Q. What storage conditions ensure long-term stability of this hydrochloride salt?
Methodological Answer:
- Temperature : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation .
- Desiccation : Use silica gel packs to minimize moisture absorption, which can destabilize the hydrochloride salt .
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) and monitor degradation via TLC or HPLC .
Advanced Research Questions
Q. How do electronic effects of the bis(trifluoromethyl) group influence this compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The electron-withdrawing trifluoromethyl groups activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic attack. To study this:
- Kinetic Experiments : Compare reaction rates with non-fluorinated analogs in SNAr (nucleophilic aromatic substitution) reactions using amines or alkoxides .
- Computational Modeling : Calculate Fukui indices or electrostatic potential maps to predict reactive sites .
- Isotopic Labeling : Use O or F NMR to track substituent effects on transition states .
Q. What strategies resolve enantiomeric impurities in the synthesis of this chiral amine?
Methodological Answer:
- Chiral Chromatography : Use a Chiralpak® IC column with hexane/isopropanol mobile phases to separate enantiomers .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during reductive amination to favor one enantiomer .
- Derivatization : Convert the amine to a diastereomeric sulfonamide or urea derivative for crystallization-based resolution .
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance this compound’s biological activity?
Methodological Answer:
- Core Modifications : Synthesize analogs with varying substituents (e.g., -OCH3, -Cl) on the phenyl ring and test affinity for target receptors (e.g., GPCRs) .
- Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonds with trifluoromethyl groups) .
- In Vivo Profiling : Compare pharmacokinetics (e.g., bioavailability, half-life) of analogs in rodent models to optimize metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
